molecular formula C16H16N2O4S B3566204 3-methyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

3-methyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B3566204
M. Wt: 332.4 g/mol
InChI Key: FYFBGSNJMPETSN-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its sulfonamide group, which is known for its significant biological activity and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Alkylation: The final step involves the alkylation of the benzoxazole sulfonamide with 2-phenylethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted benzoxazole derivatives.

Scientific Research Applications

3-methyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    Benzoxazole: The parent compound without the sulfonamide group.

    2-Phenylethylamine: A structural component of the compound, known for its biological activity.

Uniqueness

3-methyl-2-oxo-N-(2-phenylethyl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is unique due to the combination of its benzoxazole core and sulfonamide group, which imparts specific chemical and biological properties not found in simpler analogs. This combination allows for a broader range of applications and interactions with biological targets.

Properties

IUPAC Name

3-methyl-2-oxo-N-(2-phenylethyl)-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-18-14-8-7-13(11-15(14)22-16(18)19)23(20,21)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFBGSNJMPETSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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